Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a hybrid scaffold combining a thiazolo[3,2-b][1,2,4]triazole core, a 3-fluorophenyl substituent, and a piperidine-4-carboxylate moiety. The piperidine-4-carboxylate moiety contributes to conformational rigidity and hydrogen-bonding interactions, which are critical for binding to enzymes or receptors .
Synthetic routes for analogous compounds (e.g., piperidine-4-carboxylate derivatives fused with heterocycles) often involve acylation of cyclic ketones followed by heterocyclization with hydrazines or hydroxylamines . Structural validation of such compounds typically employs X-ray crystallography, leveraging tools like the SHELX suite for refinement .
Properties
IUPAC Name |
methyl 1-[(3-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(13-4-3-5-14(20)10-13)23-8-6-12(7-9-23)18(26)27-2/h3-5,10,12,15,25H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZGRRHKPRPMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (CAS Number: 869343-10-2) is a complex organic compound with potential pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure
The compound has a molecular formula of and a molecular weight of approximately 404.46 g/mol. Its structure consists of several functional groups that may contribute to its biological activity:
- Piperidine ring : A common motif in many biologically active compounds.
- Thiazole and triazole moieties : Known for their potential interactions with various biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN4O3S |
| Molecular Weight | 404.46 g/mol |
| Purity | Typically 95% |
Current research suggests that this compound may act on various biological pathways:
- Inflammation Modulation : Similar compounds have been studied for their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory processes.
- Anticancer Potential : The thiazole and triazole groups suggest potential interactions with targets involved in cancer pathways.
In Vitro Studies
In vitro evaluations have highlighted the following biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines.
Case Study: Anticancer Assessment
A study by investigated the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the phenyl group may enhance the compound's electronic properties, potentially increasing its binding affinity to biological targets. Modifications in the thiazole or triazole rings can significantly alter biological activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related derivatives, as detailed below:
Table 1: Structural and Functional Comparison
Key Findings :
Thiazolo-Triazole Derivatives: The target compound’s thiazolo-triazole core is analogous to Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo...) (), but substitution at the 2-position (methyl vs. ethyl) and the piperidine/piperazine distinction may alter pharmacokinetics. Piperazine derivatives exhibit higher aqueous solubility, while methyl groups enhance membrane permeability .
Piperidine-4-Carboxylate Derivatives: Methyl 1-(4-(((2,4-diaminopteridin-6-yl)methyl)...) () shares the piperidine-4-carboxylate motif with the target compound but replaces the thiazolo-triazole with a pteridine system. This substitution confers specificity for DHFR/PTR1 inhibition, critical in folate metabolism .
Fluorophenyl-Containing Analogues :
- Fluorine substitution at the phenyl ring (3- vs. 4-position) influences electronic effects and steric interactions. For example, 4-fluorophenyl derivatives (e.g., Methyl 6-cyclopropyl-1-(4-fluorophenyl)...) show enhanced selectivity for kinase targets due to optimized van der Waals interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for pyrazole/isoxazole-fused piperidine derivatives, where acylation and heterocyclization are key steps . Yields for such multi-step syntheses typically range from 45–65%, as seen in analogous protocols (e.g., Example 62 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
